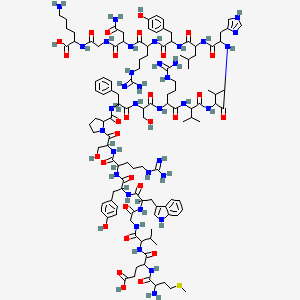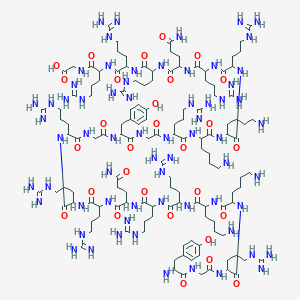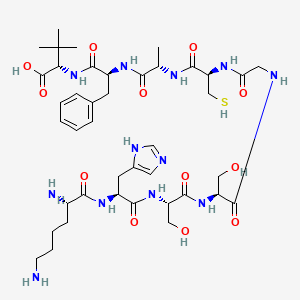
H-Met-glu-val-gly-trp-tyr-arg-ser-pro-phe-ser-arg-val-val-his-leu-tyr-arg-asn-gly-lys-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This peptide is known as Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 . It is used in research to induce experimental autoimmune encephalomyelitis (EAE) in transgenic mice . EAE is a model of brain inflammation that is often used to study Multiple Sclerosis .
Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids. The sequence for this peptide is Met-Glu-Val-Gly-Trp-Tyr-Arg-Ser-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys . The molecular weight of this peptide is 2591.99 g/mol .Physical And Chemical Properties Analysis
The peptide has an isoelectric point of pH 10.58 . The extinction coefficient is 8250 M-1cm-1 . Other physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen
Histocompatibility Antigens : Uehara et al. (1980) studied the primary structure of murine major histocompatibility complex alloantigens, determining the amino-terminal 173 residues of the H-2Kb glycoprotein. This research provides extensive information on the primary structure of murine histocompatibility antigens (Uehara et al., 1980).
Synthesis of Corticotropin Peptides : Inouye et al. (1976) synthesized corticotropin peptides, including a hexacosapeptide and a heptacosapeptide corresponding to the first twenty-six and twenty-seven amino acid residues of corticotropin (ACTH). The study explored the use of a new protecting group for the temporary protection of the e-amino function of lysines (Inouye et al., 1976).
Glycopeptide Recognition in Multiple Sclerosis : Carotenuto et al. (2001) focused on the conformational studies of a glycopeptide recognized with high affinity by autoantibodies in multiple sclerosis (MS). They prepared and characterized a new MOG derived glycopeptide showing enhanced affinity for MS autoantibodies, indicating potential applications in detecting pathogenic demyelinating autoantibodies in MS patients (Carotenuto et al., 2001).
Plasma Prealbumin : Kanda et al. (1974) determined the complete amino acid sequence of plasma prealbumin, a molecule involved in vitamin A transport and thyroid hormone transport. This research contributes to the understanding of protein structure and function in physiological processes (Kanda et al., 1974).
Wirkmechanismus
Eigenschaften
IUPAC Name |
6-amino-2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C118H177N35O29S/c1-61(2)47-80(103(169)143-81(49-66-30-34-70(156)35-31-66)104(170)139-75(26-17-42-129-116(122)123)99(165)145-86(53-90(121)158)98(164)133-56-91(159)136-79(115(181)182)25-15-16-41-119)142-108(174)85(52-69-55-128-60-135-69)147-112(178)95(63(5)6)152-113(179)96(64(7)8)151-101(167)77(28-19-44-131-118(126)127)141-109(175)87(58-154)148-106(172)83(48-65-21-11-10-12-22-65)146-110(176)89-29-20-45-153(89)114(180)88(59-155)149-100(166)76(27-18-43-130-117(124)125)140-105(171)82(50-67-32-36-71(157)37-33-67)144-107(173)84(51-68-54-132-74-24-14-13-23-72(68)74)137-92(160)57-134-111(177)94(62(3)4)150-102(168)78(38-39-93(161)162)138-97(163)73(120)40-46-183-9/h10-14,21-24,30-37,54-55,60-64,73,75-89,94-96,132,154-157H,15-20,25-29,38-53,56-59,119-120H2,1-9H3,(H2,121,158)(H,128,135)(H,133,164)(H,134,177)(H,136,159)(H,137,160)(H,138,163)(H,139,170)(H,140,171)(H,141,175)(H,142,174)(H,143,169)(H,144,173)(H,145,165)(H,146,176)(H,147,178)(H,148,172)(H,149,166)(H,150,168)(H,151,167)(H,152,179)(H,161,162)(H,181,182)(H4,122,123,129)(H4,124,125,130)(H4,126,127,131) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTCEFUSRHYJBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C118H177N35O29S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2582.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











